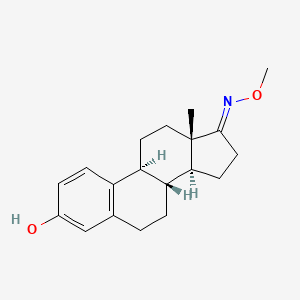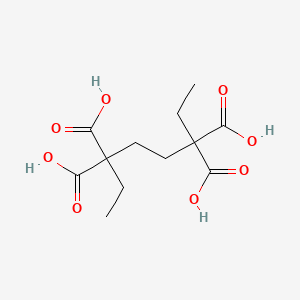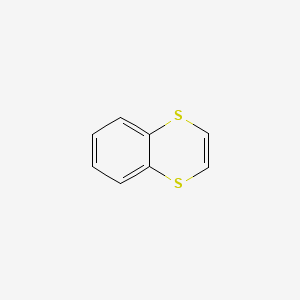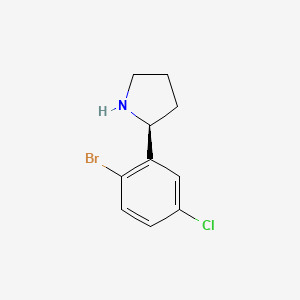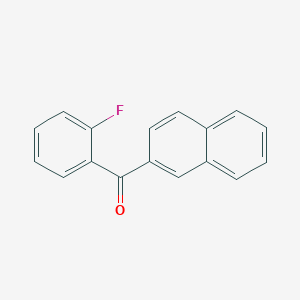
(2-Fluorophenyl)(naphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)(naphthalen-2-yl)methanone is an organic compound that belongs to the class of synthetic cannabinoids It is characterized by the presence of a fluorophenyl group attached to a naphthalenyl methanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(naphthalen-2-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with naphthalene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of automated systems can also enhance the reproducibility and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluorophenyl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Fluorophenyl)(naphthalen-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological receptors, particularly cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)(naphthalen-2-yl)methanone involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to the activation of various signaling pathways. This interaction can result in physiological effects such as pain relief, anti-inflammatory responses, and modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
(1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202): A synthetic cannabinoid with a hydroxyl group on the pentyl chain.
(1-(4-Pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Another synthetic cannabinoid with a double bond in the pentyl chain.
Uniqueness: (2-Fluorophenyl)(naphthalen-2-yl)methanone is unique due to the presence of the fluorophenyl group, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may result in distinct pharmacological profiles compared to other synthetic cannabinoids .
Propriétés
Numéro CAS |
1543-60-8 |
|---|---|
Formule moléculaire |
C17H11FO |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
(2-fluorophenyl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C17H11FO/c18-16-8-4-3-7-15(16)17(19)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
Clé InChI |
IXJSDYSXMOYUFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
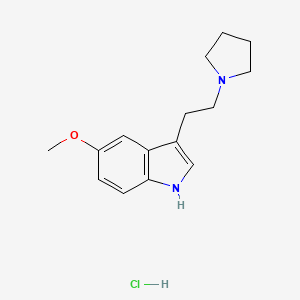
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
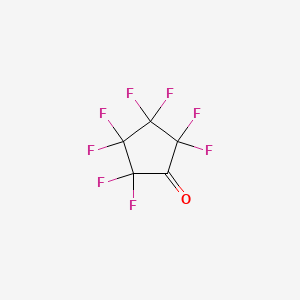

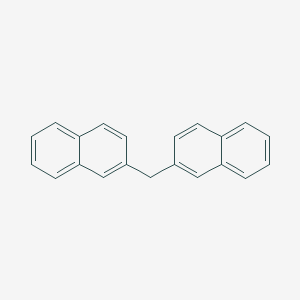
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
